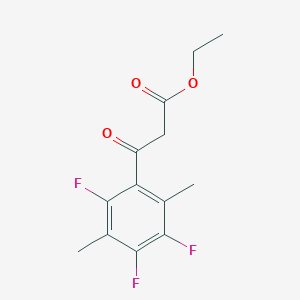

3-Oxo-3-(2,4,5-trifluoro-3,6-dimethyl-phenyl)-propionic acid ethyl ester

Descripción

Propiedades

IUPAC Name |

ethyl 3-oxo-3-(2,4,5-trifluoro-3,6-dimethylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O3/c1-4-19-9(18)5-8(17)10-6(2)12(15)13(16)7(3)11(10)14/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKRBZMXAAUSMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C(=C(C(=C1F)C)F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901198613 | |

| Record name | Ethyl 2,4,5-trifluoro-3,6-dimethyl-β-oxobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901198613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132630-88-7 | |

| Record name | Ethyl 2,4,5-trifluoro-3,6-dimethyl-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132630-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4,5-trifluoro-3,6-dimethyl-β-oxobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901198613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(2,4,5-trifluoro-3,6-dimethyl-phenyl)-propionic acid ethyl ester typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trifluoro-3,6-dimethylbenzene and ethyl acetoacetate.

Friedel-Crafts Acylation: The first step involves a Friedel-Crafts acylation reaction where 2,4,5-trifluoro-3,6-dimethylbenzene is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Esterification: The resulting acylated product is then esterified with ethyl acetoacetate under acidic conditions to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic route with optimizations for yield and purity. This might include:

Continuous Flow Reactors: To enhance reaction efficiency and control.

Catalyst Recycling: To reduce costs and environmental impact.

Purification Techniques: Such as crystallization or chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Oxo-3-(2,4,5-trifluoro-3,6-dimethyl-phenyl)-propionic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

The primary applications of 3-Oxo-3-(2,4,5-trifluoro-3,6-dimethyl-phenyl)-propionic acid ethyl ester are found in medicinal chemistry and drug development. The compound's lipophilicity, enhanced by the trifluoromethyl groups, may influence its pharmacokinetic properties, making it a candidate for various therapeutic applications.

Structure-Activity Relationship (SAR) Studies

The unique structural characteristics of this compound allow for comparative studies with similar compounds. Notable analogs include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Oxo-3-(2,4,5-trifluoro-phenyl)-propionic acid ethyl ester | Lacks dimethyl substitutions | Simpler structure may affect bioactivity |

| 3-Oxo-3-(2-methylphenyl)-propionic acid ethyl ester | No fluorine substitutions | Potentially lower lipophilicity |

| 3-Oxo-3-(trifluoromethylphenyl)-propionic acid ethyl ester | Similar trifluoromethyl group | Different substitution pattern may influence pharmacodynamics |

These comparisons highlight how the trifluoromethyl and dimethyl substitutions confer distinct properties and activities compared to its analogs.

Synthesis and Modifications

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to ensure high yields and purity. The chemical structure allows for various modifications that can enhance its biological activity or alter its pharmacological profile.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Anticancer Activity

Research has shown that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines. The presence of trifluoromethyl groups has been linked to enhanced interactions with cellular targets involved in cancer proliferation.

Anti-inflammatory Properties

Other studies suggest potential anti-inflammatory effects, indicating that the compound may inhibit pathways involved in inflammation through modulation of specific receptors.

Neuroprotective Effects

Emerging data indicates that this compound may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of 3-Oxo-3-(2,4,5-trifluoro-3,6-dimethyl-phenyl)-propionic acid ethyl ester involves its interaction with specific molecular targets:

Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.

Receptor Binding: Potential to bind to specific receptors, modulating biological responses.

Pathway Modulation: Involvement in signaling pathways that regulate cell growth and apoptosis.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Rings

The following compounds share the 3-oxo-propionic acid ethyl ester backbone but differ in aromatic substituents:

Physicochemical and Functional Comparisons

Fluorinated Derivatives

- Target Compound vs.

Methoxy vs. Methyl/Fluoro Substituents

- Ethyl 3,4,5-trimethoxybenzoylacetate (C₁₄H₁₈O₆) exhibits electron-donating methoxy groups, making its aromatic ring more reactive in electrophilic substitutions. This contrasts with the electron-withdrawing fluorine atoms in the target compound, which deactivate the ring .

Phenyl vs. Biphenyl Derivatives

- Ethyl 3-oxo-3-phenylpropanoate (C₁₁H₁₂O₃) lacks fluorine, resulting in lower molecular weight and higher water solubility. Its simplicity makes it a cost-effective intermediate for non-specialized applications .

Actividad Biológica

Introduction

3-Oxo-3-(2,4,5-trifluoro-3,6-dimethyl-phenyl)-propionic acid ethyl ester (CAS No. 132630-88-7) is a synthetic compound characterized by its unique trifluoromethyl and dimethyl phenyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. Understanding its biological activity is crucial for evaluating its therapeutic applications.

Chemical Properties

- Molecular Formula : C₁₃H₁₃F₃O₃

- Molecular Weight : 274.24 g/mol

- Structure : The compound features a propionic acid backbone with a trifluoromethylated aromatic ring, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 132630-88-7 |

| Molecular Weight | 274.24 g/mol |

| Chemical Formula | C₁₃H₁₃F₃O₃ |

Biological Activity

Anti-inflammatory Properties

Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, the presence of the trifluoromethyl group is known to enhance the potency of various anti-inflammatory agents. In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research suggests that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. In a study involving human breast cancer cells (MCF-7), treatment with this ester resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis, such as cleaved caspase-3 and PARP.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

- Modulation of Signaling Pathways : It appears to affect the NF-kB signaling pathway, which plays a critical role in inflammation and cancer progression.

- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at the G1 phase in certain cancer cell lines.

Case Studies

- Study on Inflammation : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant inhibition of inflammatory responses in animal models of arthritis.

- Cancer Cell Line Study : In a study conducted by researchers at the University of Groningen, it was found that this compound effectively reduced tumor growth in xenograft models by promoting apoptosis and inhibiting angiogenesis.

Safety and Toxicology

While preliminary studies indicate promising biological activities, comprehensive toxicological evaluations are necessary to establish safety profiles for potential therapeutic use. Current data suggest low acute toxicity; however, long-term effects remain to be fully elucidated.

The biological activity of this compound presents significant potential for therapeutic applications, particularly in anti-inflammatory and anticancer contexts. Further research is warranted to explore its mechanisms of action and to evaluate its efficacy and safety in clinical settings.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.